GLP-1 (7-37) acetate

GLP-1 receptor pharmacology cAMP signaling biased agonism

GLP-1 (7-37) acetate is the native GLP-1R agonist with an unbiased cAMP/ERK1/2 signaling fingerprint (log bias 0.04)-unlike exendin-4 (log bias -0.30). Functionally equivalent to GLP-1 (7-36) amide in human IVGTT studies, it is the appropriate reference peptide for physiological receptor activation and insulin secretion assays. • Unbiased GLP-1R signaling: cAMP/ERK1/2 log stimulus bias 0.04 ± 0.28 • Human-validated: indistinguishable insulinotropic response vs. GLP-1 (7-36) amide • In vivo dosing: 0.5-50 pmol/min/kg IV enhances glucose-stimulated insulin secretion in rats • ≥98% HPLC purity; batch-specific CoA; shipped at ambient temperature

Molecular Formula C151H228N40O47
Molecular Weight 3355.7 g/mol
Cat. No. B13654919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGLP-1 (7-37) acetate
Molecular FormulaC151H228N40O47
Molecular Weight3355.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CNC=N6)N
InChIInChI=1S/C151H228N40O47/c1-17-77(10)121(148(236)169-81(14)127(215)177-105(60-87-63-160-92-36-25-24-35-90(87)92)138(226)179-101(56-74(4)5)139(227)188-119(75(6)7)146(234)176-94(37-26-28-52-152)130(218)161-65-111(199)170-93(39-30-54-159-151(156)157)129(217)164-68-118(210)211)190-140(228)103(57-84-31-20-18-21-32-84)180-135(223)99(47-51-116(206)207)175-134(222)95(38-27-29-53-153)172-125(213)79(12)166-124(212)78(11)168-133(221)98(44-48-110(155)198)171-112(200)66-162-132(220)97(46-50-115(204)205)174-136(224)100(55-73(2)3)178-137(225)102(59-86-40-42-89(197)43-41-86)181-143(231)107(69-192)184-145(233)109(71-194)185-147(235)120(76(8)9)189-142(230)106(62-117(208)209)182-144(232)108(70-193)186-150(238)123(83(16)196)191-141(229)104(58-85-33-22-19-23-34-85)183-149(237)122(82(15)195)187-113(201)67-163-131(219)96(45-49-114(202)203)173-126(214)80(13)167-128(216)91(154)61-88-64-158-72-165-88/h18-25,31-36,40-43,63-64,72-83,91,93-109,119-123,160,192-197H,17,26-30,37-39,44-62,65-71,152-154H2,1-16H3,(H2,155,198)(H,158,165)(H,161,218)(H,162,220)(H,163,219)(H,164,217)(H,166,212)(H,167,216)(H,168,221)(H,169,236)(H,170,199)(H,171,200)(H,172,213)(H,173,214)(H,174,224)(H,175,222)(H,176,234)(H,177,215)(H,178,225)(H,179,226)(H,180,223)(H,181,231)(H,182,232)(H,183,237)(H,184,233)(H,185,235)(H,186,238)(H,187,201)(H,188,227)(H,189,230)(H,190,228)(H,191,229)(H,202,203)(H,204,205)(H,206,207)(H,208,209)(H,210,211)(H4,156,157,159)
InChIKeyGCYXWQUSHADNBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GLP-1 (7-37) Acetate Overview


GLP-1 (7-37) acetate (CAS 1450806-98-0, molecular formula C₁₅₁H₂₂₈N₄₀O₄₇ or C₁₅₃H₂₃₂N₄₀O₄₉ depending on salt form, molecular weight 3355.74–3415.72 g/mol) is the acetate salt of a naturally occurring, 31-amino acid bioactive form of glucagon-like peptide-1 . The peptide sequence is His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Arg-Gly, corresponding to residues 7–37 of the full-length proglucagon-derived hormone [1]. GLP-1 (7-37) is an endogenous intestinal insulinotropic hormone that augments glucose-induced insulin secretion via activation of the GLP-1 receptor, a class B G protein-coupled receptor (GPCR) expressed on pancreatic β-cells [2]. Commercially available GLP-1 (7-37) acetate is supplied as a white to off-white lyophilized powder with HPLC purity specifications ranging from ≥95% to ≥99.6% depending on the vendor, and typical solubility in water of 50 mg/mL with ultrasonic treatment and pH adjustment to 1 with HCl .

GLP-1 (7-37) Acetate Differentiation


Within the glucagon-like peptide-1 (GLP-1) research landscape, multiple naturally occurring isoforms and synthetic analogs are commercially available, yet functional interchangeability is precluded by documented differences in receptor signaling bias, endogenous metabolic fate, and N-terminal structural requirements. GLP-1 (7-37) and GLP-1 (7-36) amide are co-secreted from intestinal L-cells in roughly equimolar amounts, but they are not functionally redundant: the C-terminal amidation of GLP-1 (7-36) confers differential proteolytic susceptibility and may subtly influence receptor interaction kinetics [1]. Furthermore, the primary circulating metabolite GLP-1 (9-36) amide, produced via N-terminal dipeptide cleavage by dipeptidyl peptidase-4 (DPP-4), demonstrates no measurable insulinotropic activity in humans [1]. The reptilian-derived analog exendin-4, while sharing GLP-1 receptor agonism, exhibits distinct stimulus bias profiles in cAMP versus ERK1/2 signaling pathways and substantially prolonged in vivo half-life due to DPP-4 resistance, rendering it unsuitable as a direct substitute for native GLP-1 (7-37) in studies requiring physiological receptor activation dynamics [2]. Consequently, the selection of GLP-1 (7-37) acetate versus its closest analogs carries distinct implications for experimental interpretation, which the following quantitative evidence substantiates.

GLP-1 (7-37) Acetate Selection Evidence


cAMP/ERK1/2 Signaling Bias Profile

In a systematic comparative analysis of GLP-1 receptor agonists using an operational model of agonism, GLP-1 (7-37) demonstrates quantitatively distinct stimulus bias profiles relative to exendin-4. The Log(τ/KA) value for cAMP production by GLP-1 (7-37) was 10.89 ± 0.05, which is within 0.04 log units of GLP-1 (7-36) amide (10.93 ± 0.03), indicating near-identical cAMP signaling potency [1]. However, in the ERK1/2 pathway, GLP-1 (7-37) and GLP-1 (7-36) amide exhibited identical Log(τ/KA) values of 9.09 ± 0.06 and 9.09 ± 0.05, respectively, while exendin-4 showed 9.02 ± 0.03 [1]. Critically, when normalized to cAMP signaling, exendin-4 displays a log[stimulus bias] of −0.30 ± 0.25 for the cAMP/ERK1/2 ratio, whereas GLP-1 (7-37) exhibits a value of 0.04 ± 0.28, demonstrating that exendin-4 is significantly biased toward ERK1/2 signaling relative to GLP-1 (7-37) [1].

GLP-1 receptor pharmacology cAMP signaling biased agonism ERK1/2 pathway

Human In Vivo Insulinotropic Equivalence

In a randomized, controlled clinical study involving 10 healthy human subjects undergoing frequently sampled intravenous glucose tolerance tests (FSIGT), both GLP-1 (7-37) and GLP-1 (7-36) amide produced statistically indistinguishable enhancement of glucose-stimulated insulin secretion and glucose disposal. Compared with saline control, GLP-1 (7-37) and GLP-1 (7-36) amide both significantly increased the acute insulin response to glucose, the glucose disappearance constant (KG), glucose effectiveness (SG), and glucose effectiveness at zero insulin (GEZI), with no significant difference observed between the two active peptides for any measured parameter [1]. In contrast, the N-terminally truncated metabolite GLP-1 (9-36) amide produced no measurable effects on any parameter of glucose tolerance or insulin secretion, confirming that the intact N-terminal sequence (positions 7–8, His-Ala) is an absolute requirement for in vivo insulinotropic activity [1].

insulin secretion intravenous glucose tolerance test beta-cell function human physiology

Glucose-Stimulated Insulin Secretion Dose-Response

In a rat hyperglycemic clamp model maintained at 11 mM glucose, intravenous infusion of GLP-1 (7-37) acetate produced a clear dose-dependent enhancement of plasma insulin concentration across three orders of magnitude of dosing. Infusion of GLP-1 (7-37) at 0.5, 5, or 50 pmol/min/kg during the second hour of a 2-hour hyperglycemic clamp resulted in dose-related increases in glucose-stimulated plasma insulin concentrations relative to vehicle control . Prolonged infusion at 5 pmol/min/kg from hour 1 through hour 7 sustained elevated plasma insulin concentrations in rats maintained at 11 mM glucose [1].

hyperglycemic clamp dose-response insulin secretion in vivo pharmacology

Purity and Batch-to-Batch Consistency

Commercially available GLP-1 (7-37) acetate exhibits vendor-dependent purity specifications that directly impact procurement decisions for applications requiring defined quality thresholds. Selleck Chemicals supplies the compound with HPLC purity of ≥95% (batch-specific certificates of analysis demonstrate 99.78%), single impurity ≤0.0001%, acetate content 0.15%, and peptide content ≥80% by nitrogen analysis . MedChemExpress offers GLP-1 (7-37) acetate at 99.63% purity (HPLC) with solubility specified as 50 mg/mL in water after ultrasonic treatment and pH adjustment to 1 with HCl . Additional vendors including Adooq, AbMole, and GL Biochem report purity specifications ranging from ≥95% to >98% (HPLC) with molecular weight specifications of either 3355.74 g/mol (based on C₁₅₁H₂₂₈N₄₀O₄₇) or 3415.72 g/mol (based on C₁₅₃H₂₃₂N₄₀O₄₉) depending on the precise salt stoichiometry reported [1][2]. The storage stability specifications are consistent across vendors: powder stable for 3 years at −20°C from date of receipt; in solvent, stable for 6 months at −80°C or 1 month at −20°C in sealed, moisture-protected storage .

HPLC purity peptide quality control procurement specifications batch consistency

GLP-1 (7-37) Acetate Applications & Use Cases


Biased Signaling Reference Agonist

Investigators requiring a native GLP-1 receptor agonist with an unbiased cAMP/ERK1/2 signaling fingerprint should select GLP-1 (7-37) acetate over exendin-4. The quantitative evidence demonstrates that GLP-1 (7-37) exhibits a log[stimulus bias] of 0.04 ± 0.28 for the cAMP/ERK1/2 ratio, whereas exendin-4 shows a significant bias of −0.30 ± 0.25 toward ERK1/2 signaling relative to cAMP [1]. For studies characterizing GLP-1 receptor downstream signaling selectivity, biased agonism mechanisms, or structure-activity relationships where native receptor coupling is the intended baseline, GLP-1 (7-37) acetate provides the physiologically relevant reference profile.

Human Endogenous GLP-1 Physiology

For clinical or translational research examining the physiological effects of endogenously secreted GLP-1 in humans, GLP-1 (7-37) acetate is functionally equivalent to GLP-1 (7-36) amide and represents an appropriate native reference peptide. Direct comparative evidence from human frequently sampled intravenous glucose tolerance tests confirms that GLP-1 (7-37) and GLP-1 (7-36) amide produce statistically indistinguishable enhancement of acute insulin response to glucose, glucose disappearance constant, and glucose effectiveness parameters [2]. This functional equivalence validates procurement of either native isoform for human infusion studies, with selection guided by availability, purity specifications, or specific experimental formulation requirements.

Rodent Glucose Homeostasis & Insulin Secretion

Investigators conducting in vivo metabolic pharmacology studies in rodent models can reference established GLP-1 (7-37) acetate dosing regimens. In rat hyperglycemic clamp models (11 mM glucose), intravenous infusion of 0.5–50 pmol/min/kg produces dose-dependent enhancement of glucose-stimulated insulin secretion, while sustained infusion at 5 pmol/min/kg over 7 hours maintains elevated plasma insulin concentrations [3]. This dose-response framework supports experimental design for studies of glucose homeostasis, β-cell function, and insulin secretion dynamics, enabling researchers to select appropriate dosing for acute versus prolonged exposure protocols.

High-Purity Peptide for In Vitro Assays

For applications where peptide purity directly impacts assay reliability—including receptor binding assays, surface plasmon resonance (SPR) measurements, isothermal titration calorimetry (ITC), and structural biology (NMR, X-ray crystallography)—procurement should prioritize GLP-1 (7-37) acetate from vendors providing batch-specific certificates of analysis with verified HPLC purity ≥99% and defined single-impurity thresholds . The documented purity range across commercial suppliers (≥95% to 99.78% HPLC) necessitates vendor selection based on specific assay sensitivity requirements, with ultra-high-purity specifications available from multiple qualified sources [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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